![molecular formula C6H5ClN4 B1592513 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine CAS No. 245095-96-9](/img/structure/B1592513.png)
5-Chloropyrazolo[1,5-a]pyrimidin-7-amine
Overview
Description
5-Chloropyrazolo[1,5-a]pyrimidin-7-amine is an organic compound with the CAS Number: 245095-96-9 . It belongs to the class of organic compounds known as pyrazolo [1,5-a]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo [3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to and sharing exactly one nitrogen atom with a pyrimidine ring .
Molecular Structure Analysis
The molecular weight of 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine is 168.59 . The Inchi Code is 1S/C6H5ClN4/c7-4-3-5(8)11-6(10-4)1-2-9-11/h1-3H,8H2 . The structure of this compound includes a pyrazole ring fused to a pyrimidine ring .Physical And Chemical Properties Analysis
The compound is stored at a temperature of 28 C .Scientific Research Applications
Antitumor Applications
5-Chloropyrazolo[1,5-a]pyrimidin-7-amine: has been identified as a potential antitumor scaffold. Its structural motif, which includes both pyrazole and pyrimidine rings, allows for significant synthetic versatility. This versatility permits the design of compounds that can interact with various biological targets, potentially leading to the development of new anticancer drugs .
Enzymatic Inhibitory Activity
The compound’s ability to inhibit specific enzymes has been highlighted in scientific literature. This activity is crucial because it can lead to the development of drugs that target enzymes related to diseases, providing a pathway for therapeutic intervention .
Organic Synthesis
In the realm of organic chemistry, 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine serves as a building block for the synthesis of more complex molecules. Its reactivity allows for various post-functionalization reactions, which are essential in creating diverse molecular libraries .
Material Science
Due to its significant photophysical properties, this compound has attracted attention in material science. It can be used in the development of new materials with specific optical characteristics, which could have applications in electronics and photonics .
Drug Discovery
The structural flexibility of 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine makes it a privileged scaffold for drug discovery. Its ability to be modified allows researchers to optimize interactions with biological targets, enhancing drug efficacy and reducing side effects .
Pharmacophore Development
As a pharmacophore, 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine can be used to identify and optimize drug candidates. Its structure can serve as a template for the design of new compounds with desired biological activities .
Treatment of Inflammatory Diseases
Research has suggested that derivatives of 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine could be effective in treating inflammatory diseases. This is due to their potential to modulate biological pathways involved in inflammation .
Antiviral Research
The compound’s derivatives have also been explored for their antiviral properties. By inhibiting viral replication enzymes or interfering with virus-cell interactions, these derivatives could contribute to the development of new antiviral medications .
Safety and Hazards
The safety data sheet for 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
properties
IUPAC Name |
5-chloropyrazolo[1,5-a]pyrimidin-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-4-3-5(8)11-6(10-4)1-2-9-11/h1-3H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGHMVDZIWJNFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=C(C=C(N2N=C1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630869 | |
Record name | 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloropyrazolo[1,5-a]pyrimidin-7-amine | |
CAS RN |
245095-96-9 | |
Record name | 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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